(S)-3-(Thiophen-2-ylthio)butanoic acid

Description

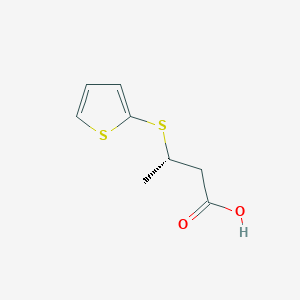

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-thiophen-2-ylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S2/c1-6(5-7(9)10)12-8-3-2-4-11-8/h2-4,6H,5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFFRIHCTBGQTC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)SC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)SC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436445 | |

| Record name | (S)-3-(Thiophen-2-ylthio)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133359-80-5 | |

| Record name | (3S)-3-(2-Thienylthio)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133359-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-(Thiophen-2-ylthio)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-thiophen-2-ylsulfanylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.265.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-3-(Thiophen-2-ylthio)butanoic acid

This technical guide provides a comprehensive overview of the synthetic pathways for preparing (S)-3-(Thiophen-2-ylthio)butanoic acid, a key intermediate in the synthesis of pharmacologically active molecules, particularly carbonic anhydrase inhibitors.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a chiral organic compound featuring a thiophene ring, a thioether linkage, and a carboxylic acid functional group.[3] Its specific stereochemistry makes it a valuable building block for the enantioselective synthesis of complex molecules.[1] The primary application of this compound is as a crucial intermediate in the preparation of dorzolamide, a topically effective carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension.[2][4]

Synthetic Pathways

The synthesis of this compound predominantly relies on the nucleophilic substitution reaction between a derivative of thiophene-2-thiol and a chiral C4 building block. The key challenge in the synthesis is the stereospecific formation of the chiral center. Two main strategies have been established and are detailed below.

Pathway 1: Nucleophilic Substitution on a Chiral 3-Halobutanoic Acid Derivative

A common and straightforward approach involves the SN2 reaction of a thiophen-2-thiolate with a chiral 3-halobutanoic acid derivative. To obtain the desired (S)-enantiomer, the reaction typically starts with an (R)-configured electrophile due to the inversion of stereochemistry inherent to the SN2 mechanism.[1]

A variation of this method utilizes a chiral sulfonate ester, such as a tosylate, as the leaving group instead of a halide. This can lead to improved reaction efficiency.[1] Historically, these reactions were conducted over long periods (3 to 4 days) at lower temperatures to minimize side reactions like elimination.[1][5] However, improved procedures have significantly shortened the reaction time to a few hours by optimizing reaction temperatures.[5]

Diagram 1: SN2 reaction pathway.

Pathway 2: Ring-Opening of (R)-β-Methyl-β-propiolactone

An alternative and efficient method involves the ring-opening of a chiral β-lactone. Specifically, (R)-(+)-β-methyl-β-propiolactone serves as the electrophilic C4 building block. The reaction proceeds by the nucleophilic attack of thiophen-2-thiolate on the β-carbon of the lactone, leading to the opening of the ring and the formation of the desired product with the correct stereochemistry.[2]

Diagram 2: Ring-opening reaction pathway.

Experimental Protocols

The following are detailed experimental procedures derived from published literature and patents.

Protocol 1: Synthesis via Ring-Opening of (R)-(+)-β-Methyl-β-propiolactone[2]

-

Preparation of the Reaction Mixture: To a 25 mL round-bottomed flask under a nitrogen atmosphere, add 2-mercaptothiophene (0.73 g, 6.29 mmol) dissolved in tetrahydrofuran (THF, 7 mL).

-

Base Addition: Inject triethylamine (0.87 mL, 6.29 mmol) into the magnetically stirred solution at 25°C. Stir the mixture for 10 minutes to ensure complete salt formation.

-

Addition of the Lactone: Add (R)-(+)-β-methyl-β-propiolactone (0.54 g, 6.29 mmol) in a single portion.

-

Reaction: Stir the reaction mixture at 25°C for approximately 3 hours.

-

Work-up:

-

Remove the solvent using a rotary evaporator at 25°C.

-

Dilute the resulting residue with ethyl acetate (10 mL) and water (10 mL).

-

Adjust the pH of the mixture to 2.0 with 5N hydrochloric acid.

-

Separate the organic and aqueous layers.

-

Dry the ethyl acetate layer over sodium sulfate.

-

Concentrate the solution to an oil using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel chromatography using a mobile phase of 10% ethyl acetate in hexanes.

Protocol 2: Improved Synthesis via Nucleophilic Substitution on a Tosylate Ester[5]

This improved process significantly reduces the reaction time compared to earlier methods.

-

Preparation of the Nucleophile: Prepare a solution of 2-(lithiomercapto)thiophene.

-

Solvent Addition: At a temperature of 0 to 5°C, add degassed formamide (722 mL). The solution will become biphasic.

-

Addition of the Electrophile: Add solid methyl (R)-3-(p-toluenesulfonyloxy)butyrate to the reaction mixture.

-

Reaction: Heat the mixture to 41-45°C. The reaction is typically complete within 2 to 4 hours, as monitored by HPLC.

-

Quenching and Work-up:

-

Quench the reaction by adding the mixture to aqueous ethyl acetate.

-

The product can be converted to the carboxylic acid by removing the ethyl acetate in vacuo and adding water, followed by hydrolysis.

-

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis of this compound based on the provided protocols.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Materials | 2-Mercaptothiophene, (R)-(+)-β-Methyl-β-propiolactone, Triethylamine | 2-(Lithiomercapto)thiophene, Methyl (R)-3-(p-toluenesulfonyloxy)butyrate |

| Solvent | Tetrahydrofuran (THF) | Formamide |

| Reaction Temperature | 25°C | 41-45°C |

| Reaction Time | ~3 hours | 2-4 hours |

| Yield | 94% | 84-87% |

| Chirality | >97.7:2.3 (S:R) | High enantiomeric purity retained |

Table 1: Comparison of Synthesis Protocols

| Compound | Molecular Formula | Molecular Weight | Purity |

| This compound | C₈H₁₀O₂S₂ | 202.3 g/mol | Typically >95% |

Table 2: Physicochemical Properties

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of pathway may depend on the availability of starting materials, desired scale, and specific process requirements. The ring-opening of (R)-(+)-β-methyl-β-propiolactone offers a high-yielding and straightforward procedure. The nucleophilic substitution on a tosylate ester provides a rapid and efficient alternative, suitable for larger-scale production. Both methods demonstrate excellent control of stereochemistry, which is critical for the intended use of the product as a chiral intermediate in pharmaceutical synthesis.

References

- 1. This compound | 133359-80-5 | Benchchem [benchchem.com]

- 2. EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs - Google Patents [patents.google.com]

- 3. Buy this compound (EVT-344143) | 133359-80-5 [evitachem.com]

- 4. (3S)-3-(2-thienylthio)butanoic acid | 133359-80-5 [chemicalbook.com]

- 5. EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs - Google Patents [patents.google.com]

(S)-3-(Thiophen-2-ylthio)butanoic acid chemical properties and structure

An In-depth Technical Guide to (S)-3-(Thiophen-2-ylthio)butanoic Acid

Introduction

This compound is a chiral organic compound featuring a thiophene ring linked via a thioether bond to a butanoic acid backbone.[1] Its specific stereochemistry and the presence of both a carboxylic acid and a thiophene moiety make it a valuable building block in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role as a key intermediate, particularly in the development of enzyme inhibitors.[2][3]

Chemical Identity and Structure

The compound's structure incorporates a stereocenter at the C3 position of the butanoic acid chain, leading to its "(S)" designation based on the Cahn-Ingold-Prelog priority rules.[1] This specific spatial arrangement is crucial for its biological activity and molecular recognition properties.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | (3S)-3-(thiophen-2-ylsulfanyl)butanoic acid[1][4] |

| CAS Number | 133359-80-5[1][2][5] |

| Molecular Formula | C₈H₁₀O₂S₂[1][2][4] |

| Molecular Weight | 202.29 g/mol [1][5] |

| Appearance | White to off-white solid or oily liquid[1][6] |

| Boiling Point | 354.6 °C (Predicted)[1][5] |

| Density | 1.30 g/cm³ (Predicted)[1][5] |

| pKa | 4.25 (Predicted)[1][5][7] |

| XLogP3 | 2.4[4] |

| Canonical SMILES | CC(CC(=O)O)SC1=CC=CS1 |

| Isomeric SMILES | C--INVALID-LINK--SC1=CC=CS1 |

| InChI Key | SIFFRIHCTBGQTC-LURJTMIESA-N[2] |

| Storage | 2-8°C[1][5][7] |

Spectroscopic Characterization

While extensive public domain spectral data for the pure (S)-enantiomer is limited, the following table outlines the predicted key signals based on its molecular structure.[1]

Table 2: Predicted Spectroscopic Signatures

| Technique | Key Predicted Signals |

| ¹H NMR | δ 1.50 (d, 3H, CH₃-CH), δ 2.60 (dd, 1H, CH₂-COO), δ 3.80 (m, 1H, CH-S), δ 7.00-7.50 (m, 3H, thiophene ring protons)[1] |

| ¹³C NMR | Signals corresponding to methyl, methylene, methine, and carboxylic carbons, as well as four distinct signals for the thiophene ring carbons. |

| FTIR | Broad O-H stretch (carboxylic acid) around 3000 cm⁻¹, C=O stretch (carboxylic acid) around 1700 cm⁻¹, C-S stretch. |

| Mass Spec | Molecular ion peak (M⁺) at m/z 202.01. |

Experimental Protocols and Synthesis

This compound is primarily synthesized through nucleophilic substitution reactions. The stereochemistry of the final product is dictated by the chirality of the starting materials.

Synthesis via Ring-Opening of β-Lactone

A common and efficient method involves the condensation of 2-mercaptothiophene with a chiral β-lactone.[3]

-

Reactants : 2-Mercaptothiophene and (R)-(+)-β-methyl-β-propiolactone.[3]

-

Base/Solvent : Triethylamine in an ethereal solvent such as tetrahydrofuran (THF).[3]

-

Procedure : 2-Mercaptothiophene is dissolved in THF, and triethylamine is added to form the thiolate salt. (R)-(+)-β-methyl-β-propiolactone is then added to the mixture. The reaction proceeds via nucleophilic attack of the thiolate on the β-carbon of the lactone, leading to ring-opening and formation of the desired (S)-enantiomer.[3]

-

Conditions : The reaction is typically stirred at room temperature (around 25°C) for approximately 2-5 hours.[3]

Caption: Synthesis of the target compound via β-lactone ring-opening.

Synthesis via Sₙ2 Displacement

This pathway utilizes a chiral 3-halobutanoic acid derivative.[2]

-

Reactants : Thiophen-2-thiol and a chiral electrophile such as methyl (R)-3-(p-toluenesulfonyloxy)butyrate or (S)-3-bromobutanoic acid.[1][2]

-

Base/Solvent : A base like sodium hydride or potassium carbonate is used in an aprotic solvent like dimethylformamide (DMF) or THF.[1]

-

Procedure : The base deprotonates thiophen-2-thiol to form the nucleophilic thiolate anion. This anion then displaces the leaving group (e.g., bromide or tosylate) from the chiral butanoic acid derivative in an Sₙ2 reaction. To obtain the (S)-product, an (R)-configured starting material is often used, as the Sₙ2 mechanism proceeds with an inversion of stereochemistry.[2] Historically, these reactions were run for several days at low temperatures to maintain chirality, but optimized procedures at higher temperatures (41-45°C) can be completed in 2-4 hours.[2][8]

Caption: Synthetic workflow involving an Sₙ2 displacement reaction.

Biohydrolysis Method

For the conversion of the corresponding nitrile, enzymatic hydrolysis has proven effective where chemical methods failed.

-

Substrate : (S)-3-(thiophen-2-ylthio)butanenitrile.[9]

-

Biocatalyst : Whole cells of bacterial strains expressing nitrile hydratase and amidase activities, such as recombinant Rhodococcus erythropolis.[9]

-

Procedure : The nitrile is directly hydrolyzed by the bacterial enzymes to the corresponding carboxylic acid. This biocatalytic method is highly selective and can be performed on a gram scale.[9]

Applications and Mechanism of Action

This compound is a significant intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications.[1]

-

Enzyme Inhibitors : It is a key precursor for the synthesis of carbonic anhydrase inhibitors.[2][3] These drugs are used to treat ocular hypertension and glaucoma.[3] The compound's structure provides the necessary chiral scaffold for building molecules designed to fit into the active sites of specific enzymes.[2]

-

General Mechanism : As a fragment in larger molecules, its thiophene ring can engage in interactions with aromatic residues in an enzyme's active site, while the carboxylic acid group can form crucial hydrogen bonds with amino acid residues.[1] This dual interaction can effectively block the enzyme's catalytic activity.[1]

-

Materials Science : Precursors analogous to this compound are used in the development of organic semiconductors. The chiral side chain can influence the conformation and electronic properties of polythiophene-based materials.[2]

Caption: General mechanism of enzyme inhibition by derivatives.

Conclusion

This compound is a well-characterized chiral intermediate with significant value in drug discovery and materials science. Its stereospecific synthesis is achievable through several reliable chemical and biological methods. The compound's structural features make it an ideal starting point for the development of potent enzyme inhibitors, most notably for carbonic anhydrase. This guide provides researchers and drug development professionals with the core technical information necessary to utilize this versatile chemical building block in their work.

References

- 1. Buy this compound (EVT-344143) | 133359-80-5 [evitachem.com]

- 2. This compound | 133359-80-5 | Benchchem [benchchem.com]

- 3. EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs - Google Patents [patents.google.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. (3S)-3-(2-thienylthio)butanoic acid | 133359-80-5 [chemicalbook.com]

- 6. (3S)-3-(2-thienylthio)butanoic Acid CAS 133359-80-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 133359-80-5 CAS MSDS ((3S)-3-(2-thienylthio)butanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

The Role of (S)-3-(Thiophen-2-ylthio)butanoic Acid in Enzyme Inhibition: A Technical Guide to its Application as a Precursor for Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(Thiophen-2-ylthio)butanoic acid is a chiral organic compound that has garnered significant attention in medicinal chemistry. While not an enzyme inhibitor itself, it serves as a crucial stereospecific precursor in the synthesis of potent enzyme inhibitors. This technical guide elucidates the role of this compound, focusing on its application in the synthesis of the carbonic anhydrase inhibitor, dorzolamide. We will delve into the mechanism of action of dorzolamide, provide quantitative data on its inhibitory activity, detail the experimental protocols for its synthesis from the precursor, and outline the assays used to characterize its function.

Introduction: The Significance of this compound

This compound is primarily recognized as a key chiral intermediate in the multi-step synthesis of dorzolamide, a topical carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension.[1] Its specific stereochemistry is essential for the ultimate biological activity of the final drug product. The thiophene ring within its structure is a bioisostere of a benzene ring, offering similar biological activity with potentially different physicochemical properties.

Mechanism of Action of the Target Enzyme: Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

In the ciliary processes of the eye, the production of bicarbonate by carbonic anhydrase II is a critical step in the formation of aqueous humor.[2][3] The secretion of bicarbonate ions into the posterior chamber creates an osmotic gradient that draws sodium, chloride, and water, thereby increasing intraocular pressure.[4] Inhibition of carbonic anhydrase in the ciliary body reduces the formation of bicarbonate, leading to decreased aqueous humor secretion and a subsequent lowering of intraocular pressure.[2][5]

Dorzolamide: The Bioactive Product of this compound Synthesis

The primary use of this compound is in the stereoselective synthesis of dorzolamide: (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide.[1] Dorzolamide is a potent inhibitor of carbonic anhydrase, particularly isoenzyme II, which is abundant in the ciliary body.

Quantitative Inhibitory Activity of Dorzolamide

The inhibitory potency of dorzolamide against various human carbonic anhydrase (hCA) isoforms has been well-characterized. The data is summarized in the table below.

| Isoform | Inhibition Constant (Kᵢ) | IC₅₀ |

| hCA I | - | 600 nM |

| hCA II | 1.9 nM[6] | 0.18 nM |

| hCA IV | 31 nM[6] | 6.9 nM |

Experimental Protocols

Stereoselective Synthesis of Dorzolamide from this compound

The synthesis of dorzolamide from its precursor is a multi-step process that involves ring closure and subsequent functional group transformations. The following is a general outline of a synthetic route.

Step 1: Ring Closure to form (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one

-

In a reaction vessel under an inert atmosphere, dissolve this compound in a suitable solvent such as oleum.[7]

-

Add thionyl chloride to the solution and heat the mixture to approximately 37-40°C for several hours.[7]

-

Cool the reaction mixture and add a Lewis acid, such as stannic chloride, while maintaining a low temperature.[3]

-

The reaction is then quenched, and the product is extracted and purified.

Step 2: Subsequent transformations to Dorzolamide

The resulting ketone intermediate undergoes a series of reactions including reduction, amination, and sulfonylation to yield the final dorzolamide product. The specific stereochemistry of the starting material is crucial for obtaining the desired (4S,6S)-diastereomer of dorzolamide.[8]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of dorzolamide can be determined using various methods, including the electrometric method of Wilbur and Anderson, which measures the time required for a CO₂-saturated solution to lower the pH of a buffer.

Materials:

-

0.02 M Tris-HCl buffer, pH 8.0, chilled to 0-4°C.

-

CO₂-saturated water, prepared by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes.

-

Purified carbonic anhydrase enzyme.

-

Dorzolamide solutions of varying concentrations.

Procedure:

-

Blank Determination:

-

To a chilled beaker, add 6.0 mL of chilled 0.02 M Tris-HCl buffer.

-

Rapidly inject 4.0 mL of CO₂-saturated water and immediately start a stopwatch.

-

Record the time (T₀) required for the pH to drop from 8.3 to 6.3.

-

-

Enzyme Activity Determination:

-

To a fresh, chilled beaker with 6.0 mL of chilled Tris-HCl buffer, add a small volume of the enzyme solution.

-

Rapidly inject 4.0 mL of CO₂-saturated water and record the time (T) for the pH to drop from 8.3 to 6.3.

-

-

Inhibition Assay:

-

Repeat the enzyme activity determination with the addition of varying concentrations of dorzolamide to the buffer before the addition of the enzyme.

-

The increase in the time required for the pH change in the presence of the inhibitor is used to calculate the percent inhibition and subsequently the IC₅₀ value.

-

The activity is often expressed in Wilbur-Anderson units, calculated as (T₀ - T) / T.

Visualizations

Synthetic Pathway from Precursor to Intermediate

Caption: Synthetic route from this compound to a key ketone intermediate.

Carbonic Anhydrase Inhibition Pathway in the Ciliary Body

Caption: Inhibition of aqueous humor formation by dorzolamide.

Conclusion

This compound is a vital chiral building block in the synthesis of the carbonic anhydrase inhibitor dorzolamide. Its intrinsic stereochemistry is paramount for the efficacy of the final therapeutic agent. While it does not exhibit direct enzyme inhibitory activity, its role as a precursor is indispensable for the production of a clinically significant drug for the management of glaucoma. This guide provides a comprehensive overview for researchers and professionals in the field of drug development, highlighting the journey from a chiral intermediate to a potent enzyme inhibitor.

References

- 1. EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs - Google Patents [patents.google.com]

- 2. Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1) [sigmaaldrich.com]

- 3. jopcr.com [jopcr.com]

- 4. Carbonic Anhydrase Activity Assay [protocols.io]

- 5. mdpi.com [mdpi.com]

- 6. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307 [data.epo.org]

- 7. Novel Process For Synthesis Of 3 (2 Thienyl Thio) Butyric Acid" [quickcompany.in]

- 8. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

(S)-3-(Thiophen-2-ylthio)butanoic acid CAS number and chemical identifiers

An In-depth Technical Guide to (S)-3-(Thiophen-2-ylthio)butanoic acid

Introduction

This compound is a chiral organic compound featuring a thiophene ring and a carboxylic acid functional group.[1] Its specific stereochemistry and the presence of the thiophene moiety, a bioisostere of a benzene ring, make it a valuable building block in medicinal chemistry and materials science.[2] This technical guide provides a comprehensive overview of its chemical identifiers, physical properties, synthesis protocols, and applications, with a focus on its role as a key intermediate in the development of enzyme inhibitors.[2]

Chemical Identifiers and Properties

The fundamental chemical identifiers and physical properties of this compound are summarized in the tables below for easy reference.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 133359-80-5[1][2][3][4][5] |

| IUPAC Name | (3S)-3-(thiophen-2-ylsulfanyl)butanoic acid[1] |

| Molecular Formula | C8H10O2S2[1][2] |

| InChI | InChI=1S/C8H10O2S2/c1-6(5-7(9)10)12-8-3-2-4-11-8/h2-4,6H,5H2,1H3,(H,9,10)/t6-/m0/s1[1] |

| InChI Key | SIFFRIHCTBGQTC-LURJTMIESA-N[1][2] |

| Canonical SMILES | CC(CC(=O)O)SC1=CC=CS1[1] |

| Isomeric SMILES | C--INVALID-LINK--SC1=CC=CS1[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 202.3 g/mol [1][2] |

| Density | 1.30 g/cm³ (predicted) |

| Boiling Point | ~354.6 °C (predicted) |

| pKa | 4.25 (predicted) |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through methods that establish its specific stereochemistry. Below are detailed experimental protocols for common synthetic routes.

Method 1: From (R)-(+)-β-methyl-β-propiolactone and 2-Mercaptothiophene

This method involves the ring-opening of a chiral lactone by a thiolate.

Reaction: (R)-(+)-β-methyl-β-propiolactone + 2-Mercaptothiophene → this compound

Experimental Protocol:

-

To a 25 mL round-bottomed flask under a nitrogen atmosphere, add 2-mercaptothiophene (0.73 g, 6.29 mmol) dissolved in tetrahydrofuran (7 mL).

-

At 25°C, inject triethylamine (0.87 mL, 6.29 mmol) into the magnetically stirred solution and stir for 10 minutes to facilitate salt formation.

-

Add (R)-(+)-β-methyl-β-propiolactone (0.54 g, 6.29 mmol) to the mixture in a single portion.

-

Continue stirring the reaction mixture at 25°C for approximately 3 hours.

-

Upon completion, remove the solvent using a rotary evaporator at 25°C.

-

Dilute the residue with ethyl acetate (10 mL) and water (10 mL).

-

Adjust the pH of the mixture to 2.0 using 5N hydrochloric acid.

-

Separate the aqueous and organic layers.

-

Dry the ethyl acetate layer over sodium sulfate and concentrate it on a rotary evaporator to yield an oil.

-

Purify the crude product via silica gel chromatography (10% ethyl acetate/hexanes) to obtain (S)-3-(2-thienylthio)butyric acid.[6]

Method 2: From (S)-3-bromobutanoic acid and Thiophen-2-thiol

This synthetic route involves the nucleophilic substitution of a halide.

Reaction: (S)-3-bromobutanoic acid + Thiophen-2-thiol → this compound

Experimental Protocol: This reaction is typically carried out under basic conditions to deprotonate the thiol, forming a thiolate nucleophile.

-

Dissolve thiophen-2-thiol in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Add a base, for example, sodium hydride or potassium carbonate, to the solution to generate the thiolate.

-

Introduce (S)-3-bromobutanoic acid to the reaction mixture.

-

The reaction proceeds via an SN2 mechanism, where the thiolate displaces the bromide. To obtain the (S)-enantiomer of the product, the (R)-enantiomer of the 3-halobutanoic acid derivative is often used to account for the inversion of stereochemistry at the chiral center.[2]

Applications in Drug Development

This compound is a significant intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Carbonic Anhydrase Inhibitors

Its primary application is as a precursor for the synthesis of carbonic anhydrase inhibitors.[2] These are a class of pharmaceuticals used in the treatment of glaucoma and ocular hypertension.[6] The compound is a key intermediate in the synthesis of drugs like Dorzolamide.[5]

Other Potential Applications

The structural features of this compound also make it a candidate for research in the development of other enzyme inhibitors and in the field of organic semiconductors.[1]

Chemical Reactivity

This compound can undergo several types of chemical reactions:

-

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

-

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

-

Substitution: The thiophene ring is susceptible to electrophilic substitution reactions such as halogenation or nitration.

References

- 1. Buy this compound (EVT-344143) | 133359-80-5 [evitachem.com]

- 2. This compound | 133359-80-5 | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CAS No- 133359-80-5 | Simson Pharma Limited [simsonpharma.com]

- 5. This compound | CAS#:133359-80-5 | Chemsrc [chemsrc.com]

- 6. EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs - Google Patents [patents.google.com]

An In-depth Review of the Discovery and Synthesis of (S)-3-(Thiophen-2-ylthio)butanoic Acid

Introduction: (S)-3-(Thiophen-2-ylthio)butanoic acid is a chiral organic compound that has garnered significant interest in the pharmaceutical industry. Its structural features, including a thiophene ring and a stereocenter, make it a crucial building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the discovery and various synthetic routes developed for this valuable intermediate, with a focus on its role in the development of carbonic anhydrase inhibitors.

Physicochemical Properties and Characterization

This compound is a thioether and a carboxylic acid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂S₂ | [1][2][3] |

| Molecular Weight | 202.29 g/mol | [1][4] |

| Boiling Point | 354.6 ± 22.0 °C (Predicted) | [4] |

| Density | 1.303 g/cm³ (Predicted) | [4] |

| pKa | 4.25 ± 0.10 (Predicted) | [4] |

| Purity | Typically ≥ 95% | [2][4] |

Analytical Data:

| Analysis Type | Data |

| ¹H NMR (CDCl₃) | δ 7.45 (d, 1H, J=5.5), 7.02 (d, 1H, J=5.5), 3.80 (ddq, 1H, J=11.4, J=3.2, J=6.9), 2.89 (dd, 1H, J=3.2, J=16.8), 2.69 (dd, 1H, J=11.4, J=16.8), 1.49 (d, 3H, J=6.9) |

Synthetic Routes

The synthesis of this compound has been approached through several distinct methods, including chemical synthesis and biocatalysis. The primary challenge lies in establishing the stereocenter with high enantiomeric purity.

Chemical Synthesis

Two main strategies have been employed for the chemical synthesis of this compound: nucleophilic opening of a lactone and nucleophilic substitution on a chiral butanoic acid derivative.

This method involves the condensation of 2-mercaptothiophene with (R)-(+)-β-methyl-β-propiolactone.[5][6] The reaction proceeds via a nucleophilic attack of the thiolate on the β-lactone, leading to the desired (S)-enantiomer.

Experimental Protocol:

To a magnetically stirred 25 mL round-bottomed flask under a nitrogen atmosphere, 2-mercaptothiophene (0.73 g, 6.29 mmol) dissolved in tetrahydrofuran (7 mL) is added at 25°C.[5][6] Triethylamine (0.87 mL, 6.29 mmol) is then injected, and the mixture is stirred for 10 minutes to ensure complete salt formation.[5][6] Subsequently, (R)-(+)-β-methyl-β-propiolactone (0.54 g, 6.29 mmol) is added in one portion, and the reaction is stirred at 25°C for approximately 3 hours.[5][6] After completion, the solvent is removed under reduced pressure. The residue is diluted with ethyl acetate (10 mL) and water (10 mL), and the pH is adjusted to 2.0 with 5N hydrochloric acid. The organic layer is separated, dried over sodium sulfate, and concentrated to yield the product as an oil.[6] Purification by silica gel chromatography (10% ethyl acetate/hexanes) affords the pure this compound.[6]

| Parameter | Value | Reference |

| Yield | 94% | [6] |

| Reaction Time | ~3 hours | [5][6] |

| Temperature | 25°C | [5][6] |

This approach utilizes a chiral starting material, such as methyl (R)-3-(p-toluenesulfonyloxy)butyrate, which undergoes an Sₙ2 reaction with a thiophen-2-thiolate salt. The use of a tosylate as a leaving group facilitates the reaction.

Experimental Protocol:

In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, thiophene (18.1 mL, 226 mmol) is dissolved in anhydrous THF (200 mL) and cooled to -5°C. n-Butyllithium (137 mL of 1.6 M solution in hexane, 219 mmol) is added while maintaining the temperature below 0°C. The mixture is stirred for 1 hour at 0-5°C. Powdered sulfur (7 g, 219 mmol) is then added portion-wise, keeping the temperature below 5°C. The reaction is stirred for an additional 2.5 hours at 0-5°C. The resulting 2-lithiomercapto)thiophene solution is diluted with formamide (722 mL) that has been degassed with nitrogen, leading to a biphasic mixture. Solid methyl (R)-3-(p-toluenesulfonyloxy)butyrate is added, and the reaction mixture is heated to 41-45°C. The reaction is monitored by HPLC and is typically complete within 2 to 4 hours. The workup involves pouring the reaction mixture into water and extracting with an organic solvent. The resulting ester is then hydrolyzed to the carboxylic acid.

| Parameter | Value | Reference |

| Yield | 84-87% | |

| Reaction Time | 2-4 hours | |

| Temperature | 41-45°C | |

| Enantiomeric Purity | >97.7:2.3 | [7] |

Biocatalytic Synthesis

A biocatalytic approach offers a green alternative to chemical synthesis. This method employs whole cells of microorganisms, such as Rhodococcus erythropolis, which possess nitrile hydratase and amidase activity. These enzymes can directly hydrolyze (S)-3-(thiophen-2-ylthio)butanenitrile to the corresponding carboxylic acid.[8] While chemical hydrolysis methods for this substrate have been reported to be unsuccessful, the enzymatic route provides a viable option.[8]

General Experimental Protocol for Nitrile Hydrolysis using Rhodococcus erythropolis :

A culture of Rhodococcus erythropolis is grown in a suitable medium. The cells are then harvested and used as a whole-cell biocatalyst. The enzymatic hydrolysis is typically carried out in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-7.5) at a controlled temperature (e.g., 30-37°C). The substrate, (S)-3-(thiophen-2-ylthio)butanenitrile, is added to the cell suspension. The reaction progress is monitored by techniques such as HPLC or GC to determine the conversion of the nitrile to the carboxylic acid. Upon completion, the cells are removed by centrifugation, and the product is extracted from the aqueous phase.

Role in Drug Development: An Intermediate for Dorzolamide

This compound is a key intermediate in the synthesis of Dorzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma.[4] Dorzolamide lowers intraocular pressure by decreasing the production of aqueous humor in the eye.

Mechanism of Action of Carbonic Anhydrase Inhibitors

Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton. In the ciliary body of the eye, the production of bicarbonate is a crucial step in the formation of aqueous humor. By inhibiting carbonic anhydrase, dorzolamide reduces the formation of bicarbonate, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure.

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Logical Workflow of Synthesis and Application

The discovery and development of this compound are logically tied to its utility as a precursor to a therapeutically important molecule. The workflow begins with the selection of a suitable synthetic route, followed by the synthesis and purification of the intermediate, and culminates in its conversion to the final active pharmaceutical ingredient, dorzolamide.

Caption: Synthesis and Application Workflow.

Conclusion

This compound is a vital chiral intermediate, the synthesis of which has been achieved through various chemical and biocatalytic methods. The chemical routes, particularly those involving the ring-opening of a β-lactone or Sₙ2 displacement on a chiral precursor, are well-established and provide the compound in high yield and enantiopurity. While the biocatalytic route using Rhodococcus erythropolis presents a promising and environmentally benign alternative, further process development is needed to provide detailed and quantifiable experimental protocols. The significance of this compound is underscored by its essential role in the manufacture of dorzolamide, a key therapeutic agent for the management of glaucoma. Future research may focus on optimizing the biocatalytic synthesis to make it a more competitive and scalable manufacturing process.

References

- 1. Buy this compound (EVT-344143) | 133359-80-5 [evitachem.com]

- 2. This compound | 133359-80-5 | Benchchem [benchchem.com]

- 3. This compound | CAS No- 133359-80-5 | Simson Pharma Limited [simsonpharma.com]

- 4. chemscene.com [chemscene.com]

- 5. tandfonline.com [tandfonline.com]

- 6. EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Thiophene-Based Butanoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point in the quest for novel therapeutics. This technical guide delves into the potential biological activities of a specific class of these compounds: novel thiophene-based butanoic acids. While research on this particular subclass is emerging, this document synthesizes the current understanding of related thiophene derivatives to illuminate the potential therapeutic avenues for butanoic acid analogues. We will explore their potential antimicrobial, anti-inflammatory, and anticancer activities, providing available quantitative data, detailed experimental protocols, and conceptual signaling pathways.

Potential Biological Activities and Quantitative Data

Thiophene derivatives have demonstrated a broad spectrum of biological activities. By extension, thiophene-based butanoic acids are hypothesized to exhibit similar, and potentially improved, pharmacological profiles due to the presence of the butanoic acid moiety, which can influence solubility, bioavailability, and target engagement. The following tables summarize quantitative data for various thiophene derivatives, offering a comparative baseline for future studies on butanoic acid analogues.

Antimicrobial Activity

Thiophene-based compounds have shown considerable promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[1][2][3][4] The introduction of a butanoic acid chain could enhance cell wall penetration or interaction with microbial enzymes.

Table 1: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound Class | Test Organism | Activity Metric | Value | Reference |

| Thiophene Carboxamides | Pseudomonas aeruginosa | MIC | Potent | [4][5] |

| Benzo[b]thiophene Acylhydrazones | Staphylococcus aureus (MRSA) | MIC | - | [6] |

| Thiophene-substituted Azines | Influenza A (H3N2) | IC₅₀ | 18.52 µg/mL | [2] |

Note: MIC (Minimum Inhibitory Concentration), IC₅₀ (Half-maximal Inhibitory Concentration). Data for specific butanoic acid derivatives is currently limited in publicly available literature.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and thiophene derivatives have been investigated as potent anti-inflammatory agents, often targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7] The butanoic acid side chain is a feature of some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a strong rationale for exploring this activity in thiophene-based structures. Butyric acid itself is known to have anti-inflammatory properties.[8][9][10]

Table 2: Anti-inflammatory Activity of Selected Thiophene Derivatives

| Compound Class | Assay | Activity Metric | Result | Reference |

| Tetrasubstituted Thiophenes | Carrageenan-induced rat paw edema | % Inhibition | Dose-dependent | [7] |

Note: Specific quantitative data for thiophene-based butanoic acids is a key area for future research.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and thiophene derivatives have shown promising cytotoxic effects against various cancer cell lines.[11][12][13][14] Mechanisms of action often involve the inhibition of key signaling pathways or the induction of apoptosis.

Table 3: Anticancer Activity of Selected Thiophene Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Thiophene Carboxamides | Hep3B (Hepatocellular carcinoma) | IC₅₀ | 5.46 µM | [13] |

| Thiophene Carboxamides | MCF-7 (Breast cancer) | % Inhibition | 60.56% | [1] |

| Thiophene-based compounds | Various (NCI-60 panel) | GI₅₀ | 0.411 to 2.8 µM | [15] |

| (Thiophen-2-yl)-4H-chromen-7-yl-sulfonates | HepG-2 (Hepatocellular carcinoma) | IC₅₀ | 7.14 µg/mL | [16] |

Note: IC₅₀ (Half-maximal Inhibitory Concentration), GI₅₀ (50% Growth Inhibition). These values provide a benchmark for the evaluation of novel thiophene-based butanoic acids.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. The following sections outline standard methodologies for assessing the key biological activities discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: The thiophene-based butanoic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Model: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment with free access to water.

-

Compound Administration: The test compounds (thiophene-based butanoic acids) and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle only.

-

Induction of Edema: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The thiophene-based butanoic acid derivatives are dissolved in a suitable solvent and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Calculation of IC₅₀: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which novel compounds exert their biological effects is crucial for their development as therapeutic agents. Based on the activities of related thiophene derivatives, several potential signaling pathways and mechanisms can be postulated for thiophene-based butanoic acids.

Conceptual Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of the anticancer potential of novel thiophene-based butanoic acids.

Caption: A generalized workflow for the discovery and initial evaluation of anticancer thiophene-based butanoic acids.

Potential Anti-inflammatory Signaling Pathway

Thiophene derivatives often exert their anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade. The diagram below illustrates this potential mechanism.

Caption: Potential mechanism of anti-inflammatory action via inhibition of COX and LOX pathways.

Conceptual Apoptosis Induction Pathway in Cancer Cells

Many anticancer agents, including various thiophene derivatives, function by inducing programmed cell death, or apoptosis. The following diagram outlines a simplified, conceptual pathway.

Caption: A conceptual model for apoptosis induction in cancer cells by thiophene-based butanoic acids.

Conclusion and Future Directions

The exploration of novel thiophene-based butanoic acids represents a promising frontier in drug discovery. While direct evidence of their biological activities is still emerging, the extensive research on related thiophene derivatives provides a strong foundation for their investigation as potential antimicrobial, anti-inflammatory, and anticancer agents. The experimental protocols and conceptual pathways outlined in this guide offer a framework for the systematic evaluation of these novel compounds. Future research should focus on the synthesis and rigorous biological screening of a diverse library of thiophene-based butanoic acids to establish structure-activity relationships and identify lead candidates for further preclinical and clinical development. The unique combination of the versatile thiophene core and the pharmacologically relevant butanoic acid moiety holds significant potential for the discovery of next-generation therapeutics.

References

- 1. Item - Synthesis and biological potency of novel optically active α-(arylthio) alkanoic acid derived from amino acids - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Thiophene and Its Derivatives [ouci.dntb.gov.ua]

- 8. The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Low butyrate concentrations exert anti-inflammatory and high concentrations exert pro-inflammatory effects on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

In Silico Modeling of (S)-3-(Thiophen-2-ylthio)butanoic Acid Protein Binding: A Technical Guide

Abstract

Introduction

(S)-3-(Thiophen-2-ylthio)butanoic acid is a chiral organic compound featuring a thiophene ring and a butanoic acid chain with a thioether linkage.[2] Its molecular formula is C8H10O2S2.[3][4][5] The stereochemistry at the C3 position is critical for its biological activity and molecular recognition.[2] This compound serves as a key intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors.[1][2] Notably, it is a precursor for topically effective carbonic anhydrase inhibitors.[1] Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in regulating physiological pH by catalyzing the reversible hydration of carbon dioxide.

Understanding the binding mechanism of this compound to its protein targets is paramount for rational drug design and optimization. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, offer a powerful and cost-effective approach to predict and analyze these interactions at an atomic level.[6][7][8] This guide will focus on a hypothetical study of its binding to Human Carbonic Anhydrase II (CA II), a well-characterized isoform, as a representative model system.

In Silico Modeling Workflow

The computational investigation of ligand-protein interactions follows a structured workflow, beginning with the preparation of both the ligand and the protein, followed by docking simulations to predict binding poses, and culminating in molecular dynamics simulations to assess the stability of the complex.

Figure 1: A generalized workflow for the in silico modeling of protein-ligand binding.

Experimental Protocols

This section details the methodologies for the key in silico experiments.

Ligand and Protein Preparation

3.1.1. Ligand Preparation

-

3D Structure Generation: The 3D structure of this compound was generated using a molecular builder such as Avogadro or retrieved from a chemical database like PubChem (CID: 10176592).[9]

-

Energy Minimization: The ligand's geometry was optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Assignment: Gasteiger charges were computed and assigned to the ligand atoms.

-

File Format Conversion: The final structure was saved in PDBQT format for use with AutoDock Vina.

3.1.2. Protein Preparation (Human Carbonic Anhydrase II)

-

Structure Retrieval: The crystal structure of Human Carbonic Anhydrase II (PDB ID: 2CBA) was downloaded from the RCSB Protein Data Bank.

-

Initial Cleaning: All water molecules, co-solvents, and non-essential heteroatoms were removed from the PDB file. The original ligand can be retained to define the binding site.

-

Protonation and Repair: Polar hydrogens were added to the protein structure, and any missing atoms or side chains were repaired using tools like Chimera or Maestro.

-

Charge Assignment: Kollman charges were assigned to the protein atoms.

-

File Format Conversion: The prepared protein structure was converted to the PDBQT format.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[10]

-

Software: AutoDock Vina was employed for the docking calculations.[11]

-

Grid Box Definition: A grid box was defined to encompass the active site of CA II. The dimensions and center of the grid box were determined based on the position of the co-crystallized ligand in the original PDB structure.

-

Docking Parameters: The exhaustiveness of the search was set to a sufficiently high value (e.g., 20) to ensure a thorough exploration of the conformational space.

-

Execution: The docking simulation was run to generate a set of possible binding poses for this compound within the active site of CA II.

-

Analysis: The resulting poses were ranked based on their predicted binding affinities (in kcal/mol). The top-ranked pose was visually inspected for key interactions with active site residues.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[6][7][12][13]

-

Software: GROMACS was used for the MD simulations.

-

System Setup: The top-ranked protein-ligand complex from the docking study was placed in a cubic simulation box. The box was solvated with a suitable water model (e.g., TIP3P).

-

Ionization: Counter-ions (e.g., Na+ or Cl-) were added to neutralize the system.

-

Energy Minimization: The energy of the entire system was minimized to remove any steric clashes.

-

Equilibration: The system was equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

-

Production MD: A production MD simulation was run for a duration of 100 nanoseconds.

-

Trajectory Analysis: The resulting trajectory was analyzed to evaluate the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of protein residues, and specific protein-ligand interactions (e.g., hydrogen bonds).

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the described in silico experiments.

Table 1: Molecular Docking Results

| Parameter | Value |

| Ligand | This compound |

| Protein Target | Human Carbonic Anhydrase II (PDB: 2CBA) |

| Docking Software | AutoDock Vina |

| Predicted Binding Affinity (kcal/mol) | -7.2 |

| Key Interacting Residues | HIS94, HIS96, HIS119, THR199, THR200 |

| Interactions Observed | Hydrogen bonds, Hydrophobic interactions |

Table 2: Molecular Dynamics Simulation Parameters

| Parameter | Value |

| Simulation Software | GROMACS |

| Force Field | CHARMM36 |

| Simulation Time | 100 ns |

| Ensemble | NPT |

| Temperature | 300 K |

| Pressure | 1 bar |

Table 3: Analysis of MD Simulation Trajectory

| Metric | Average Value | Standard Deviation |

| Protein RMSD (Å) | 1.5 | 0.2 |

| Ligand RMSD (Å) | 0.8 | 0.1 |

| Number of Hydrogen Bonds | 2 | 1 |

Signaling Pathway and Interaction Visualization

The binding of an inhibitor to Carbonic Anhydrase II directly impacts its catalytic activity, which is a key component of the cellular pH regulation system.

Figure 2: Inhibition of the Carbonic Anhydrase II catalytic pathway by this compound.

The predicted binding mode from molecular docking can be visualized to understand the specific atomic interactions.

Figure 3: A schematic of the predicted binding interactions of the ligand in the CA II active site.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for characterizing the protein binding of this compound, using Human Carbonic Anhydrase II as a model target. The detailed protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulations provide a solid foundation for researchers to investigate the binding mechanisms of this and other small molecules. While the presented quantitative data is hypothetical, it serves to illustrate the types of valuable insights that can be gained from such computational studies. The application of these in silico methods is a critical step in modern drug discovery, enabling the efficient screening and optimization of potential therapeutic compounds.

References

- 1. This compound | 133359-80-5 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-344143) | 133359-80-5 [evitachem.com]

- 3. This compound - 133359-80-5 | VulcanChem [vulcanchem.com]

- 4. chemscene.com [chemscene.com]

- 5. (3S)-3-(2-thienylthio)butanoic acid | 133359-80-5 [chemicalbook.com]

- 6. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 13. bioinformaticsreview.com [bioinformaticsreview.com]

The Thiophene Scaffold: A Cornerstone in Modern Chemical Biology and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, bioisosteric relationship with the benzene ring, and versatile reactivity have made it a cornerstone in the design and development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the role of thiophene in chemical biology and drug design, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes.

Physicochemical Properties and Bioisosterism: The Foundation of Thiophene's Success

The thiophene ring's utility in drug design is deeply rooted in its distinct electronic and structural characteristics. It is often employed as a bioisostere for the phenyl ring, a common substitution that can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][2]

The sulfur atom in the thiophene ring imparts a higher electron density compared to benzene, making it more susceptible to electrophilic substitution.[3] This enhanced reactivity provides medicinal chemists with a handle for facile functionalization.[4] Furthermore, the sulfur atom can participate in hydrogen bonding, a crucial interaction for drug-receptor binding.[2] The lipophilicity of the thiophene ring is another key feature, contributing to its ability to cross biological membranes, including the blood-brain barrier, which is particularly relevant for drugs targeting the central nervous system.[2]

Here is a comparative summary of the key physicochemical properties of thiophene and benzene:

| Property | Thiophene | Benzene | Reference(s) |

| Molecular Formula | C4H4S | C6H6 | [4][5] |

| Molecular Weight ( g/mol ) | 84.14 | 78.11 | [4][5] |

| Boiling Point (°C) | 84 | 80.1 | [4][6] |

| Melting Point (°C) | -38 | 5.5 | [2][5] |

| Density (g/mL) | 1.051 | 0.876 | [5] |

| Aromaticity (Resonance Energy, kcal/mol) | 29-31 | 36 | [3] |

| Dipole Moment (D) | 0.55 | 0 | [6] |

Thiophene in Action: A Survey of Therapeutic Applications

The versatility of the thiophene scaffold is evident in the wide range of approved drugs that incorporate this moiety. Thiophene-containing drugs have demonstrated efficacy in treating a multitude of diseases, including cardiovascular conditions, cancer, inflammatory disorders, and neurological ailments.[2]

Anti-inflammatory Agents

Thiophene derivatives have been successfully developed as potent anti-inflammatory agents, primarily targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] The anti-inflammatory drugs Tinoridine, Tiaprofenic acid, Tenidap, and Zileuton are well-known examples that feature a thiophene ring.[7]

| Compound | Target(s) | IC50/Activity | Reference(s) |

| Tinoridine | COX | - | [7] |

| Tiaprofenic Acid | COX | - | [7] |

| Tenidap | COX/5-LOX | - | [7] |

| Zileuton | 5-LOX | - | [7] |

Anticancer Agents

In the realm of oncology, thiophene-based compounds have been designed to target various cancer-related signaling pathways, including kinases and apoptosis modulators.[1][8] The planarity of the thiophene ring can facilitate effective binding to the active sites of these biological targets.[2]

| Compound | Target/Cell Line | IC50/Activity | Reference(s) |

| Raltitrexed | Thymidylate Synthase | - | [2] |

| OSI-930 | Kit, KDR, CSF-1R | - | [2] |

| Thiophene-based Chalcones | A549, HCT116, MCF7 | Varies | [9] |

| Thieno[2,3-d]pyrimidines | FLT3 | Varies | [10] |

Antipsychotic and Neurological Agents

The ability of thiophene-containing molecules to cross the blood-brain barrier has led to their development as treatments for neurological and psychiatric disorders.[2] Olanzapine, a widely prescribed atypical antipsychotic, features a thieno[2,3-b][1][8]benzodiazepine core.

| Compound | Primary Target | Ki (nM) | Reference(s) |

| Olanzapine | 5-HT2A, D2 | 4 (5-HT2A), 11 (D2) | [11] |

Key Synthetic Methodologies: Building the Thiophene Core

Several robust synthetic methods have been developed for the construction of the thiophene ring and its derivatives, providing chemists with a toolbox to access a diverse range of structures.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[12][13]

Experimental Protocol: General Procedure for the Gewald Synthesis of 2-Aminothiophenes

-

To a stirred solution of the α-methylene carbonyl compound (1.0 eq) and the α-cyanoester (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur (1.1 eq).

-

Add a catalytic amount of a base (e.g., morpholine, triethylamine, or piperidine).

-

Heat the reaction mixture at a specified temperature (typically between 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 2-aminothiophene.

Note: Reaction conditions may need to be optimized for specific substrates.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for the preparation of thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[14][15]

Experimental Protocol: General Procedure for the Paal-Knorr Thiophene Synthesis

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture evolved H₂S), combine the 1,4-dicarbonyl compound (1.0 eq) with a sulfurizing agent like phosphorus pentasulfide (0.4 eq) or Lawesson's reagent (0.5 eq) in an inert solvent (e.g., toluene, xylene).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the substituted thiophene.

Caution: This reaction generates toxic hydrogen sulfide gas and should be performed in a well-ventilated fume hood.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[16]

Experimental Protocol: General Procedure for the Fiesselmann Thiophene Synthesis

-

To a solution of a base (e.g., sodium ethoxide in ethanol), add the thioglycolic acid ester (1.0 eq) dropwise at a low temperature (e.g., 0 °C).

-

To this mixture, add the α,β-acetylenic ester (1.0 eq) dropwise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC.

-

Neutralize the reaction mixture with an acid (e.g., dilute HCl) and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by chromatography or recrystallization to obtain the desired thiophene derivative.

Visualizing the Role of Thiophene: Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following diagrams, generated using the DOT language for Graphviz, depict key concepts related to the role of thiophene in drug design.

Caption: Mechanism of action of a thiophene-based kinase inhibitor.

Caption: A typical workflow for the discovery of thiophene-based drug candidates.

Caption: The logical relationship between the properties of the thiophene scaffold and desired outcomes in drug design.

Conclusion

The thiophene scaffold continues to be a highly valuable and versatile building block in the fields of chemical biology and drug design. Its unique combination of physicochemical properties, including its role as a benzene bioisostere, tunable reactivity, and favorable electronic characteristics, has led to its incorporation into a multitude of successful therapeutic agents. A thorough understanding of its properties, synthetic methodologies, and biological activities is crucial for researchers aiming to leverage this privileged scaffold in the development of novel and effective medicines. The continued exploration of thiophene chemistry and its application in diverse therapeutic areas promises to yield new and improved treatments for a wide range of human diseases.

References

- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic chemistry - Difference between tendency of benzene and thiophene to undergo sulfonation - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 15. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 16. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Physicochemical Properties of (S)-3-(Thiophen-2-ylthio)butanoic Acid

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of (S)-3-(Thiophen-2-ylthio)butanoic acid, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Structure

This compound is a chiral organic compound featuring a thiophene ring linked to a butanoic acid moiety through a thioether bond.[1] Its specific stereochemistry, denoted by the (S) configuration at the chiral center, is crucial for its biological activity in subsequent derivatives.[2]

Molecular Structure:

-

IUPAC Name: (3S)-3-(thiophen-2-ylthio)butanoic acid[1]

-

Canonical SMILES: C--INVALID-LINK--SC1=CC=CS1[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 202.29 g/mol (or 202.3 g/mol ) | [1][2][3][4][5][6] |

| Appearance | White to Off-white solid | [7] |

| Boiling Point (Predicted) | 354.6 ± 22.0 °C at 760 mmHg | [1][5][8] |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [1][8] |

| pKa (Predicted) | 4.25 ± 0.10 | [1][8] |

| LogP (Calculated) | ~2.7 | [1][3] |

| Purity | ≥95.0% - ≥98.0% | [2][5][7] |

| Storage Temperature | 2-8°C | [1][8] |

Experimental Protocols: Synthesis

This compound is a key intermediate in the synthesis of carbonic anhydrase inhibitors, such as dorzolamide.[9][10] Several synthetic routes have been described, with the following being a common and efficient method.

Method 1: Condensation of 2-Mercaptothiophene with a Chiral Lactone

This method involves the ring-opening of a chiral propiolactone by 2-mercaptothiophene.

-

Starting Materials: 2-mercaptothiophene and (R)-(+)-β-methyl-β-propiolactone.[9]

-

Solvent: An ethereal solvent such as tetrahydrofuran (THF), diethyl ether, or 1,2-dimethoxyethane.[9]

-

Base: Triethylamine or lithium salt of 2-mercaptothiophene.[9]

-

Procedure:

-

2-mercaptothiophene is dissolved in THF in a round-bottomed flask under a nitrogen atmosphere at 25°C.[9]

-

Triethylamine is added, and the mixture is stirred for approximately 10 minutes to facilitate salt formation.[9]

-

(R)-(+)-β-methyl-β-propiolactone is added to the mixture in one portion.[9]

-

The reaction is stirred at 25°C for about 3 hours until completion.[9]

-

The solvent is removed under reduced pressure using a rotary evaporator.[9]

-

The residue is diluted with ethyl acetate and water.[9]

-

The pH of the aqueous layer is adjusted to 2.0 with 5N hydrochloric acid.[9]

-

The layers are separated, and the organic layer is dried over sodium sulfate and concentrated.[9]

-

The crude product is purified by silica gel chromatography (e.g., using 10% ethyl acetate/hexanes as eluent) to yield this compound.[9]

-

Method 2: Nucleophilic Substitution with a Chiral Halobutanoic Acid Derivative

This approach utilizes an Sₙ2 reaction between a chiral electrophile and the thiolate nucleophile.

-

Starting Materials: A chiral 3-halobutanoic acid derivative (e.g., methyl (R)-3-(p-toluenesulfonyloxy)butyrate) and 2-mercaptothiophene.[2]

-

Base: A suitable base to deprotonate the thiol.

-

Solvent: A polar aprotic solvent.

-

Procedure: The reaction is typically carried out at elevated temperatures to shorten the reaction time from several days to a few hours without significant loss of chirality.[11]

Role in Drug Development

This compound serves as a critical building block in medicinal chemistry.[1] Its primary application is as an intermediate in the synthesis of topically effective carbonic anhydrase inhibitors used in the treatment of ocular hypertension and glaucoma.[9] The thiophene ring is considered a bioisostere of a benzene ring, and its incorporation into drug candidates can influence their biological activity.[2] The specific (S)-stereochemistry is often essential for the desired pharmacological effect, as biological targets like enzymes are chiral and exhibit stereoselectivity.[2]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway for this compound.

Caption: General workflow for the synthesis of this compound.

Logical Relationship in Drug Synthesis

The diagram below outlines the logical progression from the intermediate to the final drug product.

Caption: Role of the intermediate in the development of an active pharmaceutical ingredient.

References

- 1. Buy this compound (EVT-344143) | 133359-80-5 [evitachem.com]

- 2. This compound | 133359-80-5 | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:133359-80-5 | Chemsrc [chemsrc.com]

- 6. This compound | CAS No- 133359-80-5 | Simson Pharma Limited [simsonpharma.com]